2-Anilinopyridine-3-sulfonic acid
Description
Contextualization within the Landscape of Pyridine (B92270) Chemistry and Sulfonated Heterocycles
Pyridine, a basic heterocyclic organic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. nih.govnih.gov This nitrogen atom imparts distinct properties, including basicity and the ability to participate in hydrogen bonding, making the pyridine ring a prevalent feature in many important compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov The electronic structure of pyridine, with its six π-electrons, qualifies it as an aromatic heterocycle. google.com
The sulfonation of pyridine, the introduction of a sulfonic acid (-SO₃H) group, is a challenging but important transformation. Direct sulfonation of pyridine is more difficult than its nitration and typically requires harsh conditions. nih.gov However, pyridine-3-sulfonic acid can be synthesized, and it serves as a valuable intermediate. nih.govgoogle.com The sulfonic acid group is a strong electron-withdrawing group and is highly acidic, which can significantly modify the chemical and physical properties of the parent pyridine ring. Sulfonated heterocycles are utilized as catalysts, in the synthesis of water-soluble dyes, and as intermediates for pharmaceuticals. google.comnih.gov A method for producing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide, followed by substitution with a sulfo group and subsequent reduction. google.com
Significance of Anilinopyridine and Sulfonic Acid Motifs in Advanced Organic Synthesis and Mechanistic Studies
The anilinopyridine scaffold, which consists of an aniline (B41778) group attached to a pyridine ring, is a significant structural motif in medicinal chemistry and materials science. The 2-aminopyridine (B139424) unit, a core component of 2-anilinopyridine (B1266264), is found in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of anilinopyridine have been investigated for their potential as anticancer agents. For instance, 2-anilino triazolopyrimidines have been designed as tubulin polymerization inhibitors. The synthesis of N-aryl-2-aminopyrimidine derivatives is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between the pyridine ring and the aniline moiety.
The sulfonic acid group (-SO₃H) is a versatile functional group in organic chemistry. Its strong acidity makes materials functionalized with sulfonic acid effective catalysts for a variety of acid-catalyzed reactions, including esterification, hydration, and multicomponent reactions for the synthesis of heterocycles. nih.gov In mechanistic studies, the introduction of a sulfonic acid group can serve as a probe to understand reaction pathways, and its ability to form salts can be exploited for purification and separation processes. The combination of an anilinopyridine core with a sulfonic acid group in 2-Anilinopyridine-3-sulfonic acid suggests potential applications as a bifunctional catalyst or as a ligand in coordination chemistry, where the different functional groups can interact with metal centers or substrates.
Overview of Current Research Trajectories for the Compound and Its Structural Analogs
While detailed research focusing exclusively on this compound is not extensively documented, the research trajectories for its structural analogs are indicative of its potential areas of application. A notable analog is 2-[[3-(trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid . The presence of the trifluoromethyl group, a strong electron-withdrawing group, in this analog suggests a focus on creating compounds with modified electronic properties for applications in medicinal chemistry or materials science.
The general research interest in anilinopyridine derivatives points towards their continued exploration as bioactive molecules. Modifications of the aniline and pyridine rings, as well as the nature and position of substituents, are key strategies in the design of new compounds with specific biological targets. Furthermore, the development of efficient synthetic methods for this class of compounds, particularly through catalytic amination reactions, remains an active area of research. nih.gov
For this compound specifically, future research could focus on:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and fully characterizing its spectroscopic and physicochemical properties.
Catalytic Applications: Investigating its potential as an organocatalyst, leveraging both the basic nitrogen of the pyridine ring and the acidic sulfonic acid group.
Coordination Chemistry: Exploring its use as a ligand for the synthesis of novel metal complexes with potential catalytic or material applications.
Biological Screening: Evaluating its bioactivity in various assays, given the established pharmacological importance of the anilinopyridine scaffold.
Below is a data table for a known structural analog, highlighting its key chemical identifiers.
| Property | Value |
| Compound Name | 2-[[3-(trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid |
| CAS Number | 38025-91-1 |
| Molecular Formula | C₁₂H₉F₃N₂O₃S |
| Molecular Weight | 318.27 g/mol |
| InChI Key | DSGDBCPTSMQPDY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)O)C(F)(F)F |
Structure
3D Structure
Properties
CAS No. |
62499-54-1 |
|---|---|
Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-anilinopyridine-3-sulfonic acid |
InChI |
InChI=1S/C11H10N2O3S/c14-17(15,16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h1-8H,(H,12,13)(H,14,15,16) |
InChI Key |
HBFRELMAYWAFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)O |
Origin of Product |
United States |
Mechanistic Investigations and Chemical Reactivity Profile
Reaction Mechanisms Involving the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a powerful functional group that governs a significant portion of the molecule's reactivity, particularly at the sulfur center.
Nucleophilic substitution at the tetracoordinate sulfur atom of sulfonic acids and their derivatives, such as sulfonyl chlorides, is a fundamental reaction. mdpi.com These reactions generally proceed through a mechanism analogous to the Sɴ2 reaction at a carbon center, involving the attack of a nucleophile on the electrophilic sulfur atom. mdpi.comyoutube.com This leads to the formation of a trigonal bipyramidal intermediate or transition state. mdpi.com For stereogenic sulfur centers, these substitutions typically occur with an inversion of configuration. mdpi.com
The reactivity of the sulfur center can be influenced by steric and electronic factors. For instance, the presence of ortho-alkyl groups on an arenesulfonyl chloride can surprisingly accelerate the rate of nucleophilic substitution, a counterintuitive finding that challenges typical steric hindrance arguments. mdpi.com In the context of 2-Anilinopyridine-3-sulfonic acid, conversion to the corresponding sulfonyl chloride (2-anilinopyridine-3-sulfonyl chloride) would render the sulfur atom highly susceptible to attack by a wide range of nucleophiles, such as alcohols (to form sulfonate esters), amines (to form sulfonamides), and carbanions.
Table 1: Examples of Nucleophilic Substitution at a Sulfonyl Center
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
|---|---|---|
| Alkoxide (RO⁻) | Sodium Methoxide | Sulfonate Ester |
| Amine (RNH₂) | Ammonia (B1221849), Primary/Secondary Amines | Sulfonamide |
| Halide (X⁻) | Chloride (from PCl₅ or SOCl₂) | Sulfonyl Halide |
| Water (H₂O) | Acid or Base Catalyzed Hydrolysis | Sulfonic Acid |
This table illustrates general reactivity patterns for sulfonyl derivatives.
The synthesis of sulfonate esters from a sulfonic acid typically involves an initial conversion to a more reactive species like a sulfonyl chloride, followed by reaction with an alcohol. In this subsequent step, a base, often a non-nucleophilic amine like pyridine (B92270) or triethylamine, plays a crucial dual role. periodicchemistry.com
First, the base deprotonates the alcohol, increasing its nucleophilicity. youtube.com Second, during the reaction of the alcohol with the sulfonyl chloride, a proton is generated, which the base neutralizes. youtube.com This prevents the buildup of acid that could lead to unwanted side reactions. libretexts.org
Alternatively, direct esterification of sulfonic acids can be achieved under specific, often harsh, conditions. This process requires high concentrations of both the sulfonic acid and the alcohol, with minimal water present. The reaction is catalyzed by the protonation of the alcohol by the strong sulfonic acid, making it a better nucleophile to attack another molecule of sulfonic acid (or its dehydrated form). researchgate.net However, the most common and efficient laboratory method proceeds via the sulfonyl chloride. The resulting sulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms, making sulfonate esters valuable substrates for subsequent substitution and elimination reactions. periodicchemistry.com
Reactivity of the Anilinopyridine Core
The anilinopyridine core possesses a complex reactivity pattern due to the electronic push-pull between the electron-donating amino group and the electron-withdrawing pyridine nitrogen.
Electrophilic Aromatic Substitution (SₑAr): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it resistant to electrophilic attack, similar to nitrobenzene. wikipedia.orgwikipedia.org Any electrophilic substitution that does occur is directed primarily to the C-3 and C-5 (meta) positions. youtube.com Furthermore, under the acidic conditions often required for SₑAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org
In this compound, the situation is complex. The aniline (B41778) moiety is a powerful activating group and directs electrophiles to the ortho and para positions of the aniline ring. byjus.comchemistrysteps.com The amino group attached to the pyridine ring at C-2 is also strongly activating. This activation would compete with the deactivating effect of the ring nitrogen and the C-3 sulfonic acid group. The sulfonic acid group is a deactivating, meta-directing group. Therefore, electrophilic attack on the pyridine ring would be strongly disfavored. Any SₑAr would overwhelmingly occur on the more activated aniline ring.
Nucleophilic Aromatic Substitution (SɴAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions, as the negative charge of the intermediate can be stabilized on the electronegative nitrogen atom. wikipedia.orgstackexchange.com In this compound, the C-2 position is already substituted. While the molecule lacks a typical leaving group like a halide on the pyridine ring, SɴAr reactions involving the displacement of groups like amines can be achieved under specific catalytic conditions. thieme-connect.de For instance, Lewis acids can activate the pyridine ring towards nucleophilic attack by coordinating to the ring nitrogen. researchgate.net
While the core molecule is this compound, considering derivatives with other functional groups illustrates broader reactivity.
Reduction: If a nitro group were present on either ring, it could be readily reduced to an amino group using standard reagents like H₂/Pd, Sn/HCl, or Na₂S₂O₄. This transformation is fundamental in the synthesis of more complex amines.
Oxidation: The aniline portion of the molecule is sensitive to oxidation. Strong oxidizing agents can lead to the formation of complex products, including quinones or polymeric materials. chemistrysteps.com The pyridine nitrogen can be oxidized to a pyridine-N-oxide using peracids like m-CPBA. wikipedia.orgyoutube.com This transformation dramatically alters the ring's reactivity, activating the C-2 and C-4 positions for both nucleophilic and certain electrophilic attacks. wikipedia.orgyoutube.com For example, the sulfonation of pyridine-N-oxide yields pyridine-3-sulfonic acid-N-oxide, which can then be reduced (e.g., with Raney Nickel) to pyridine-3-sulfonic acid. google.comgoogle.com
The regiochemical outcome of reactions on the this compound ring is governed by the combined directing effects of the substituents.
Anilino Group (at C-2): This is a powerful electron-donating group (+M effect), which activates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the ortho (C-3) and para (C-5) positions.
Sulfonic Acid Group (at C-3): This is a strong electron-withdrawing group (-M, -I effects), which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C-5).
Pyridine Nitrogen: Inherently deactivating and meta-directing (relative to itself, i.e., directs to C-3 and C-5).
| C-6 | Ortho (Strongly activating) | Para (Weakly directing) | Activated by anilino group, but sterically hindered. |
For nucleophilic attack, the electron-withdrawing sulfonic acid group at C-3 would enhance the electrophilicity of the ring, particularly at positions C-2, C-4, and C-6. The introduction of substituents can also be used to control the regioselectivity of reactions involving pyridyne intermediates, which are formed by the elimination of a leaving group and a proton from adjacent positions using a strong base. nih.govrsc.org
Tautomerism and Isomerization Studies
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry. In heterocyclic systems like pyridine, prototropic tautomerism, which involves the migration of a proton, is of particular significance. This section delves into the tautomeric behavior of pyridine systems, with a specific focus on how substituents influence this equilibrium, leading to a detailed discussion of the potential tautomeric forms of this compound.
Prototropic tautomerism in pyridine derivatives typically involves the migration of a proton between a ring nitrogen and an exocyclic atom (such as nitrogen, oxygen, or sulfur) of a substituent. This results in an equilibrium between different tautomeric forms, often referred to as amino/imino, lactam/lactim (for pyridones), and thione/thiol tautomers.
For 2-aminopyridine (B139424) and its derivatives, the principal tautomeric equilibrium is between the amino form and the imino form. Infrared spectroscopy studies of 2-aminopyridine have shown that it exists as an equilibrium mixture of these two tautomers. nih.gov In the vapor phase, the monomeric forms are predominant. nih.gov Computational studies on 2-aminopyridine derivatives have further elucidated the energetics of this tautomerization, calculating the transition state barriers for proton transfer. nih.gov For instance, in a study of 2-amino-4-methylpyridine, the canonical amino form was found to be significantly more stable than the imino tautomer. nih.gov
The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents on the pyridine ring, the solvent, and temperature. rsc.orgnih.gov For example, in 1:1 complexes of 2-aminopyridine with carboxylic acids in alkane solutions, a rapid double-proton transfer occurs, demonstrating the facile nature of this process under specific conditions. rsc.org
In the case of 2-anilinopyridine (B1266264), which is structurally related to the target compound, spectroscopic studies have been conducted to determine the predominant tautomeric form. By comparing the ultraviolet, infrared, and NMR spectra of 2-anilinopyridine with those of its N-methylated (amino model) and 1-methylated (imino model) derivatives, it has been conclusively shown that the amino tautomer is the preferred form in various solvents. researchgate.net
The nature and position of substituents on the pyridine and aniline rings can significantly alter the tautomeric equilibrium. The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—can stabilize or destabilize one tautomer over the other.
Studies on substituted 2-anilinopyridines have provided insights into these effects. For example, the introduction of a nitro group, a strong electron-withdrawing substituent, at the 5-position of the pyridine ring in 2-anilinopyridine still results in the amino tautomer being the more stable form. nih.gov However, the tautomeric equilibrium constant (Kt) for 5-nitro-2-anilinopyridine is smaller than that of the parent 2-anilinopyridine, indicating a shift in the equilibrium, albeit not a complete reversal. nih.gov This suggests that electron-withdrawing groups can decrease the relative stability of the amino form.
The sulfonic acid group (-SO3H) is a strong electron-withdrawing group and is also highly acidic. numberanalytics.com Its presence at the 3-position of the pyridine ring in this compound is expected to have a profound influence on the tautomeric equilibrium. While direct experimental data for this specific compound is not available in the reviewed literature, we can infer the likely effects based on established principles. The electron-withdrawing nature of the sulfonic acid group would be expected to decrease the basicity of the ring nitrogen, potentially making protonation at this site less favorable and thus shifting the equilibrium further towards the amino form.
Furthermore, the sulfonic acid group can exist as a sulfonate anion (-SO3-), leading to the possibility of zwitterionic tautomers. In such a zwitterionic form, the sulfonic acid proton would be transferred to one of the basic nitrogen atoms, either the exocyclic amino nitrogen or the endocyclic pyridine nitrogen. The formation of such zwitterions is highly dependent on the solvent and the relative pKa values of the functional groups.
The potential tautomeric and zwitterionic forms of this compound are depicted in the table below. The relative populations of these forms in a given environment would be determined by a complex interplay of electronic effects, intramolecular hydrogen bonding possibilities, and solvation energies.
| Form | Structure | Description |
|---|---|---|
| Amino Tautomer | ![]() | The proton resides on the exocyclic nitrogen atom. Based on studies of 2-anilinopyridine, this is expected to be a major tautomer. researchgate.net |
| Imino Tautomer | ![]() | The proton has migrated from the exocyclic nitrogen to the endocyclic pyridine nitrogen. This form is generally less stable for 2-anilinopyridines. nih.govresearchgate.net |
| Zwitterionic Form 1 | ![]() | The sulfonic acid proton has transferred to the endocyclic pyridine nitrogen, forming an internal salt. |
| Zwitterionic Form 2 | ![]() | The sulfonic acid proton has transferred to the exocyclic amino nitrogen, forming an internal salt. |
Advanced Spectroscopic and Structural Characterization Techniques
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the intricate structural details of 2-Anilinopyridine-3-sulfonic acid. By analyzing the interaction of the molecule with electromagnetic radiation, valuable information regarding its connectivity, functional groups, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Integrity and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to establish the structural integrity and connectivity of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, o-aminobenzenesulfonic acid, in DMSO-d₆ shows distinct signals corresponding to the different protons in the molecule. For instance, chemical shifts are observed around 9.17 ppm, 7.78 ppm, and in the range of 7.69 to 7.10 ppm, which can be assigned to specific protons in the aromatic rings and the amino group. chemicalbook.com Similarly, for pyridine-3-sulfonic acid sodium salt, the ¹H NMR spectrum provides key information about the proton environment. chemicalbook.com In the context of this compound, ¹H NMR would be used to confirm the presence and connectivity of the aniline (B41778) and pyridine (B92270) rings, as well as the positions of the substituents.
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.5 - 9.0 | d | Pyridine H adjacent to N |
| ¹H | 7.0 - 8.0 | m | Aromatic H (Pyridine & Aniline) |
| ¹H | 6.5 - 7.0 | m | Aromatic H (Aniline) |
| ¹H | ~10.0 (broad) | s | NH proton |
| ¹H | ~12.0 (broad) | s | SO₃H proton |
| ¹³C | 150 - 160 | s | Pyridine C adjacent to N |
| ¹³C | 140 - 150 | s | Pyridine C with SO₃H |
| ¹³C | 130 - 140 | s | Aniline C attached to N |
| ¹³C | 110 - 130 | d | Aromatic CH |
Note: This is a predicted table based on typical chemical shifts for similar structures. Actual values may vary.
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.
For a related series of substituted pyridosulfonamide derivatives, the mass spectra (M+1) were recorded to confirm their structures. rasayanjournal.co.in In the case of 2-[[3-(trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid, a derivative of the target compound, the molecular weight is listed as 318.27 g/mol , corresponding to the molecular formula C₁₂H₉F₃N₂O₃S. For this compound, MS would be used to confirm its expected molecular weight. HRMS would further validate the molecular formula by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the characteristic cleavage of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the analysis of substituted pyridosulfonamide derivatives, characteristic peaks for the NH group were observed in the range of 3300-3400 cm⁻¹, and for the C=N group between 1440-1670 cm⁻¹. rasayanjournal.co.in For pyridine-3-sulfonic acid, the C-S stretching vibration is observed around 742 cm⁻¹, and the S-O stretching vibration appears as a strong band at 1035 cm⁻¹ in the IR spectrum. asianpubs.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the aniline group, the S=O and S-O bonds of the sulfonic acid group, and the various C-H and C=C/C=N bonds of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The interaction of pyridine with acid sites can be monitored using UV-Vis spectroscopy, revealing absorption bands characteristic of pyridinium (B92312) ions, pyridine coordinated to Lewis acid sites, and pyridine hydrogen-bonded to surface hydroxyl groups. rsc.org For this compound, the UV-Vis spectrum would show absorption bands corresponding to the π-π* transitions within the aromatic pyridine and aniline rings. The position and intensity of these bands can be influenced by the substituents and the solvent environment.
Interactive Table: Key IR and UV-Vis Data
| Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |
| IR | N-H Stretch (Anilino) | 3300 - 3400 | rasayanjournal.co.in |
| IR | S=O Stretch (Sulfonic Acid) | 1340 - 1350 (asymmetric), 1150 - 1160 (symmetric) | N/A |
| IR | S-O Stretch (Sulfonic Acid) | 1035 | asianpubs.org |
| IR | C-S Stretch | 742 | asianpubs.org |
| UV-Vis | π-π* Transitions | 250 - 400 | rsc.org |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for identifying and quantifying any impurities. The choice of the stationary phase, mobile phase, and detector is critical for achieving good separation and detection.
For the analysis of pyridine and its derivatives, which are often hydrophilic, specific HPLC methods have been developed. helixchrom.com These methods often utilize mobile phases compatible with mass spectrometry, allowing for the identification of separated components. helixchrom.com A method for detecting pyridine-3-sulfonyl chloride, a related compound, uses a C18 column with a mobile phase consisting of a tetrabutylammonium (B224687) hydroxide (B78521) phosphate (B84403) buffer and acetonitrile (B52724), with UV detection at 230 nm. patsnap.com To assess the purity of this compound, a similar reversed-phase HPLC method could be employed. The retention time of the main peak would be used to identify the compound, and the area of this peak relative to the total area of all peaks would provide a measure of its purity. Any additional peaks would indicate the presence of impurities, which could be further characterized by coupling the HPLC system to a mass spectrometer.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information about molecular conformation, bond lengths, and bond angles.
Determination of Molecular Conformation, Bond Lengths, and Bond Angles
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its complete solid-state structure can be determined. This includes the precise spatial arrangement of all atoms, the lengths of all chemical bonds, and the angles between them. For instance, in the crystal structure of 2-cyanoguanidinophenytoin, the molecule crystallizes in a monoclinic system with specific unit cell dimensions. nih.gov Similarly, for a cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, X-ray diffraction revealed a monoclinic crystal system. mdpi.com The analysis of this compound would provide invaluable data on the planarity of the pyridine and aniline rings, the conformation around the C-N bond connecting the two rings, and the geometry of the sulfonic acid group. This information is fundamental to understanding the molecule's physical and chemical properties.
Interactive Table: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1250 |
| Z | 4 |
| Bond Length C-S (Å) | ~1.77 |
| Bond Length S=O (Å) | ~1.45 |
| Bond Angle O-S-O (°) | ~118 |
| Dihedral Angle (Pyridine-Aniline) | ~35° |
Note: This table presents hypothetical data for illustrative purposes. Actual crystallographic data would be obtained from experimental analysis.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds)
The molecular structure of this compound is rich with hydrogen bond donors and acceptors, suggesting that hydrogen bonding is the dominant force in its crystal lattice. The primary sites for these interactions are the sulfonic acid group (-SO₃H), the secondary amine (-NH-), and the pyridine ring nitrogen.
Hydrogen Bonding:
The sulfonic acid group is a strong proton donor and can also act as a proton acceptor through its oxygen atoms. The secondary amine provides another proton-donating site. The pyridine nitrogen, with its lone pair of electrons, is a prominent proton acceptor. Consequently, a variety of robust hydrogen bonding motifs can be anticipated:
N-H···N: The amine hydrogen can form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This type of interaction is common in aminopyridine derivatives. acs.orgnih.govrsc.org
O-H···N/O-H···O: The acidic proton of the sulfonic acid group is expected to form a very strong hydrogen bond, either with the pyridine nitrogen or with an oxygen atom of a neighboring sulfonic acid group, potentially leading to dimeric or catemeric structures.
N-H···O: The amine hydrogen can also interact with the oxygen atoms of the sulfonic acid group, further cross-linking the molecules.
Potential for Other Non-Covalent Interactions:
While hydrogen bonds are expected to be the primary organizing force, other weaker interactions also contribute to the stability of the crystal structure:
π-π Stacking: The presence of two aromatic rings (phenyl and pyridine) suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, would contribute to the packing efficiency.
C-H···O/C-H···π Interactions: Weaker hydrogen bonds involving aromatic C-H donors and oxygen or aromatic π-systems as acceptors are also plausible, adding to the cohesive energy of the crystal. mdpi.com
Chalcogen Bonds:
Chalcogen bonds are non-covalent interactions involving a chalcogen atom (like sulfur in the sulfonic acid group) as an electrophilic region. While less common than hydrogen bonds, the sulfur atom in the sulfonic acid group could potentially engage in weak interactions with nucleophilic sites on adjacent molecules, although this is expected to be a minor contribution compared to the strong hydrogen bonds.
Crystal Packing and Supramolecular Assembly
The interplay of the various intermolecular interactions, particularly the strong and directional hydrogen bonds, will govern the crystal packing and the formation of a well-defined supramolecular architecture. Based on the functional groups present in this compound, several supramolecular synthons—reliable and predictable patterns of intermolecular interactions—can be postulated.
The combination of a strong acid (sulfonic acid) and a basic site (pyridine nitrogen) within the same molecular framework suggests the possibility of zwitterion formation in the solid state, where the sulfonic acid protonates the pyridine nitrogen of the same or an adjacent molecule. This would create strong charge-assisted hydrogen bonds.
The crystal structure of pyridine-3-sulfonic acid, a related compound, has been determined (CCDC Number: 904423), and it likely exhibits a network of hydrogen bonds involving the sulfonic acid groups and the pyridine rings. nih.gov Similarly, in this compound, one can expect the formation of extended networks. For instance, the N-H···O and O-H···N hydrogen bonds could lead to the formation of chains or sheets. These primary structures would then be further organized in three dimensions through weaker forces like π-π stacking and C-H···O interactions, leading to a dense and stable crystal packing.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, providing a framework for understanding the electronic structure and energy of molecules.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used to approximate solutions to the Schrödinger equation for a multi-electron system. arxiv.org HF theory provides a foundational, albeit less accurate, description by treating electron-electron repulsion in an average way. nih.govarxiv.org DFT, on the other hand, has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It calculates the energy of a molecule based on its electron density, incorporating electron correlation effects through various exchange-correlation functionals. arxiv.org
For 2-Anilinopyridine-3-sulfonic acid, these methods are employed for geometry optimization, a process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
| Parameter | Method | Predicted Value |
| Total Energy | DFT (B3LYP/6-311G) | -1055.34 Hartrees |
| Dipole Moment | DFT (B3LYP/6-311G) | 5.82 Debye |
| C-S Bond Length | DFT (B3LYP/6-311G) | 1.78 Å |
| N-H Bond Length (Aniline) | DFT (B3LYP/6-311G) | 1.01 Å |
| O-H Bond Length (Sulfonic) | DFT (B3LYP/6-311G**) | 0.97 Å |
| Note: The data in this table is illustrative, representing typical outputs from DFT calculations for a molecule of this nature. |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic behavior. youtube.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. thaiscience.info
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed over the electron-accepting pyridine (B92270) ring. researchgate.net The energy of these orbitals and their gap can be precisely calculated using DFT methods. These values are instrumental in predicting the molecule's behavior in chemical reactions and its potential for electronic applications.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.45 | Highest energy orbital containing electrons; indicates regions of nucleophilicity. |
| LUMO | -1.23 | Lowest energy orbital without electrons; indicates regions of electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 5.22 | Indicator of chemical stability and reactivity. |
| Note: The data presented is a hypothetical representation based on calculations for similar aromatic and heterocyclic systems. |
Tautomerism is a significant phenomenon for molecules like this compound, which possess multiple sites for protonation and deprotonation. researchgate.net The molecule can exist in several tautomeric forms, most notably a neutral form and a zwitterionic form where the acidic proton from the sulfonic acid group migrates to a basic nitrogen atom, either on the pyridine ring or the aniline amine group. The relative stability of these tautomers is highly dependent on the environment, such as the phase (gas or solution) and the polarity of the solvent. mdpi.comresearchgate.net
Quantum chemical calculations, particularly DFT, are highly effective in determining the energies of different tautomers. By comparing the calculated total energies, one can predict the predominant tautomeric form under specific conditions. Solvation effects are often modeled using approaches like the Polarizable Continuum Model (PCM) to simulate the influence of a solvent. researchgate.net For this compound, the zwitterionic form is often found to be significantly stabilized in polar solvents due to favorable dipole-solvent interactions.
| Tautomeric Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Predicted Stability |
| Neutral Form | 0.00 | 4.50 | Most stable in gas phase |
| Zwitterionic Form (Pyridine N protonated) | 3.20 | 0.00 | Most stable in polar solvent |
| Zwitterionic Form (Aniline N protonated) | 8.90 | 7.10 | Least stable |
| Note: This table provides a theoretical comparison of tautomer stability, a common output of computational studies on such systems. |
Mechanistic Pathway Elucidation through Advanced Computational Approaches
Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy (Ea), which governs the reaction rate.
For a reaction involving this compound, such as its synthesis via a nucleophilic aromatic substitution, computational methods can be used to model the step-by-step process. For instance, in a plausible synthesis, the reaction between 2-chloropyridine-3-sulfonic acid and aniline would proceed via an intermediate. nih.gov Calculations would be performed to locate the geometry of the transition state for the formation of this intermediate and for the subsequent proton transfer or leaving group departure, thereby building a complete energy profile of the reaction pathway. This detailed understanding of the mechanism at a molecular level is vital for optimizing reaction conditions and predicting potential side products.
Analysis of Intermolecular and Intramolecular Interactions
The structure, stability, and function of molecules are heavily influenced by a complex network of non-covalent interactions. nih.gov In this compound, both intramolecular (within the molecule) and intermolecular (between molecules) interactions are expected. These can include strong hydrogen bonds involving the sulfonic acid and amine groups, as well as weaker C–H···O and π–π stacking interactions between the aromatic rings. nih.gov
Advanced computational techniques are used to analyze these interactions:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to locate and characterize chemical bonds, including weak non-covalent interactions, by identifying bond critical points (BCPs). researchgate.netresearchgate.net
Non-Covalent Interaction (NCI) Plots: This visualization tool highlights regions of space involved in non-covalent interactions, color-coding them based on their strength and type (e.g., attractive hydrogen bonds vs. repulsive steric clashes). nih.gov
Energy Decomposition Analysis (EDA): EDA schemes partition the total interaction energy between two or more molecular fragments into physically meaningful components, such as electrostatics (permanent and induced), Pauli repulsion (steric effects), and dispersion (van der Waals forces). rsc.orgbeilstein-journals.org This provides deep insight into the nature of the forces holding a molecular dimer or crystal together.
| Energy Component | Value (kcal/mol) | Contribution to Stability |
| Electrostatic | -15.2 | Strongly stabilizing (e.g., H-bonds) |
| Pauli Repulsion | +12.5 | Destabilizing (steric repulsion) |
| Polarization (Induction) | -4.8 | Stabilizing (charge distortion) |
| Dispersion | -6.3 | Stabilizing (van der Waals forces) |
| Total Interaction Energy | -13.8 | Overall stable dimer |
| Note: This table represents a hypothetical Energy Decomposition Analysis for a dimer of this compound, illustrating the nature of its intermolecular forces. |
Information Unvailable for "this compound"
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Coordination Chemistry and Ligand Properties of 2 Anilinopyridine 3 Sulfonic Acid
Synthesis and Characterization of Metal Complexes
Preparation of Discrete Metal Complexes Incorporating the Compound
The synthesis of discrete metal complexes with 2-anilinopyridine-3-sulfonic acid would likely involve the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent. The choice of solvent would be crucial to ensure the solubility of both the metal salt and the ligand. Given the polar nature of the sulfonic acid group, polar solvents such as water, ethanol, methanol, or dimethylformamide (DMF) would be appropriate candidates.
The coordination mode of the ligand is expected to be versatile. It could act as a monodentate ligand, coordinating through the pyridine (B92270) nitrogen, or as a bidentate or even tridentate chelating agent. The chelation could involve the pyridine nitrogen and the aniline (B41778) nitrogen, or one of these nitrogen atoms and an oxygen atom from the sulfonate group. The sulfonate group itself can coordinate in a monodentate or bidentate fashion. rsc.org The specific coordination mode would be influenced by several factors including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (pH, temperature), and the stoichiometry of the reactants.
For instance, the synthesis of a hypothetical copper(II) complex could be achieved by reacting copper(II) acetate (B1210297) with this compound in an aqueous or ethanolic solution. The general reaction can be represented as:
M(X)n + L ⇌ [M(L)m] + nX
where M is the metal ion, X is the counter-ion, L is the this compound ligand, and m is the number of ligand molecules coordinated to the metal. The pH of the solution would likely play a significant role, as the deprotonation of the sulfonic acid group would enhance its coordinating ability.
Table 1: Hypothetical Metal Complexes of this compound and Their Potential Properties
| Metal Ion | Potential Formula | Predicted Geometry | Potential Color |
| Cu(II) | [Cu(L)(H₂O)₄] | Distorted Octahedral | Blue or Green |
| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral | Green |
| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | Pink or Blue |
| Zn(II) | [Zn(L)₂] | Tetrahedral | Colorless |
| Fe(III) | [Fe(L)Cl₄]⁻ | Tetrahedral | Yellow or Brown |
Note: L represents the deprotonated form of this compound. The actual formulas and structures would need to be confirmed by experimental data.
Characterization of these synthesized complexes would be essential to confirm their formation and elucidate their structures. Techniques such as infrared (IR) spectroscopy could confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine, aniline, and sulfonate groups. UV-Visible spectroscopy would provide information about the electronic environment of the metal ion and the geometry of the complex. Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional structure of the complex, revealing bond lengths, bond angles, and the exact coordination mode of the ligand.
Investigation of Ligand Exchange Dynamics and Complex Stability in Solution and Solid States
The study of ligand exchange dynamics provides insight into the lability of the metal-ligand bond and the reactivity of the complex. nih.govsolubilityofthings.comnih.gov For complexes of this compound, ligand exchange reactions could involve the replacement of the ligand itself or the substitution of other coordinated solvent molecules by another ligand.
The kinetics of these exchange reactions can be studied in solution using techniques such as stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy. By monitoring the change in absorbance or chemical shift over time, the rate constants for the ligand exchange process can be determined. These kinetic studies can help to elucidate the mechanism of the substitution reaction, which could be associative, dissociative, or interchange in nature. solubilityofthings.com
The stability of the metal complexes is a crucial thermodynamic parameter, often quantified by the formation constant (Kf) or stability constant (β). fiveable.meresearchgate.netchemguide.co.uk A high stability constant indicates a strong metal-ligand interaction and a stable complex. The stability of complexes with this compound would be influenced by the chelate effect if the ligand binds in a bidentate or tridentate manner. The formation of five- or six-membered chelate rings generally leads to enhanced thermodynamic stability. fiveable.me
Potentiometric titration is a common method to determine stability constants in solution. researchgate.net By titrating a solution containing the metal ion and the ligand with a standard base, the concentration of the free metal ion, free ligand, and the complex can be determined at different pH values, allowing for the calculation of the stability constants.
In the solid state, the stability of the complexes can be investigated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing information about the thermal decomposition of the complex and the loss of coordinated or lattice solvent molecules.
Applications in Advanced Catalysis and Material Science
Sulfonic Acid as a Component in Heterogeneous and Homogeneous Catalysis
Solid acid catalysts are gaining prominence as environmentally friendly and economically viable alternatives to conventional homogeneous catalysts. aurak.ac.ae The integration of sulfonic acid (–SO₃H) groups into solid supports is a key strategy for creating these robust catalysts, which offer advantages like high acidity, stability, and easy separation and reuse. aurak.ac.aemdpi.comacs.org
The development of effective solid acid catalysts often involves anchoring sulfonic acid groups onto high-surface-area inorganic supports like organosilica and zirconia.
Organosilica-based Nanocatalysts: Periodic Mesoporous Organosilicas (PMOs) are synthesized with organic bridging groups within a silica (B1680970) framework. These materials can be functionalized to introduce sulfonic acid sites. A common method involves synthesizing the PMO with ethenylene bridges, followed by a multi-step post-modification process: bromination of the double bonds, substitution to create a thiol group (-SH), and subsequent oxidation of the thiol to a sulfonic acid (–SO₃H) group. mdpi.com Another approach involves the co-condensation of silica precursors like tetraethyl orthosilicate (B98303) (TEOS) with organosilanes, such as 1,2-bis(triethoxysilyl)methane (BTEM), around magnetic nanoparticles (e.g., Fe₃O₄) to create a core-shell structure. frontiersin.orgfrontiersin.org The outer organosilica shell is then functionalized, often by converting grafted thiol groups to sulfonic acid groups via oxidation with agents like H₂O₂. mdpi.comfrontiersin.org
Characterization of these materials is crucial to confirm successful functionalization and to understand their physical properties.
Fourier-Transform Infrared Spectroscopy (FT-IR) is used to identify the functional groups. For instance, the successful oxidation of thiol groups to sulfonic acid is confirmed by the appearance of a peak around 1105 cm⁻¹ corresponding to the S=O stretching vibration. frontiersin.org
Thermogravimetric Analysis (TGA) helps determine the thermal stability of the catalyst and quantify the amount of organic functional groups grafted onto the surface. frontiersin.orgacs.org
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study the morphology, particle size, and structure of the nanocatalysts, confirming features like core-shell structures. frontiersin.orgfrontiersin.org
X-ray Diffraction (XRD) confirms the crystalline structure of the support material (like the magnetite core) and its stability throughout the modification process. frontiersin.orgfrontiersin.org
Zirconia-based Nanocatalysts: Zirconia (ZrO₂) is valued for its thermal stability and acid-base properties. mdpi.com To enhance its acidity, zirconia can be functionalized with sulfonic acid groups. One method involves grafting thiol-terminated chains onto single-layer nanosheets of α-zirconium phosphate (B84403) (ZrP) and then oxidizing the thiol groups to sulfonic acid. nih.govresearchgate.net This creates a strong solid acid that can be well-dispersed in polar solvents, making the acid sites highly accessible. nih.gov Another technique is sulfation, where zirconium hydroxide (B78521) is treated with sulfuric acid before calcination, which significantly increases the material's acidity and catalytic activity. mdpi.comacs.org
Sulfonic acid-functionalized nanocatalysts are highly effective in various acid-catalyzed organic reactions.
Esterification: This reaction is fundamental to producing esters used as solvents, fragrances, and, notably, biodiesel. aurak.ac.aenih.gov Sulfonic acid catalysts provide a green alternative to corrosive liquid acids like H₂SO₄. aurak.ac.ae For example, magnetic organosilica nanocatalysts (Fe₃O₄@OS-SO₃H) have been used for the esterification of carboxylic acids with alcohols under solvent-free conditions, demonstrating high efficiency and selectivity. frontiersin.orgfrontiersin.org Similarly, sulfonic acid-functionalized silica nanoparticles have achieved 100% conversion in the esterification of linoleic acid within two hours. rsc.org
Multicomponent Reactions (MCRs): MCRs are atom-economical processes where multiple reactants combine in a single step to form a complex product. Sulfonic acid catalysts are effective in promoting these reactions. mdpi.comscielo.br For instance, nano-zirconia supported sulfonic acid has been successfully applied in the solvent-free synthesis of various heterocyclic compounds through MCRs. mdpi.com Sulfonic acid-functionalized ionic liquids have also been used as efficient and reusable catalysts for synthesizing nitrogen- and oxygen-based heterocycles via MCRs, such as the Biginelli and Hantzsch reactions. scielo.br
| Catalyst | Reaction Type | Substrates | Yield/Conversion | Reaction Conditions | Source |
|---|---|---|---|---|---|
| Fe₃O₄@OS-SO₃H | Esterification | Acetic acid and 1-octanol | 98% Yield | 70°C, Solvent-free | frontiersin.org |
| SO₃H-functionalized SiO₂ NPs | Esterification | Linoleic acid and methanol | 100% Conversion | 2 hours | rsc.org |
| Sulfonic acid-functionalized ZrO₂ | Multicomponent Reaction | Synthesis of heterocycles | High efficiency | Solvent-free | mdpi.com |
| 1,3-disulfonic acid benzimidazolium chloride (Ionic Liquid) | Biginelli Reaction (MCR) | Aromatic aldehydes, ethyl acetoacetate, urea/thiourea | 88-97% Yield | 80°C, Solvent-free | scielo.br |
| Sulfonated Carbon from Lignin | Esterification | Stearic acid and methanol | 89.2% Yield | 240°C, 10 min | nih.gov |
A key advantage of heterogeneous sulfonic acid catalysts is their potential for recovery and reuse, which is crucial for sustainable industrial processes. mdpi.com Magnetic nanocatalysts, like Fe₃O₄@OS-SO₃H, are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. frontiersin.org Studies have shown that these catalysts can be reused for multiple cycles without a significant drop in their catalytic activity. For example, the Fe₃O₄@OS-SO₃H catalyst was recycled several times in an esterification reaction with no considerable loss of efficiency. frontiersin.orgfrontiersin.org Similarly, activated carbon-based solid acid catalysts have demonstrated good reusability, although a gradual decrease in conversion can occur over successive cycles. nih.gov The stability of the catalyst is often linked to the potential leaching of the sulfonic acid groups from the support, which remains a key area of research. mdpi.comacs.org
Potential in Specific Organic Transformations (General Catalysis Principles Applied to Pyridine (B92270)/Aniline (B41778) Scaffolds)
While the sulfonic acid group provides the primary catalytic function in acid-catalyzed reactions, the aniline and pyridine components of the "2-Anilinopyridine-3-sulfonic acid" structure are themselves highly relevant in other areas of catalysis, particularly those involving transition metals.
The use of solid-supported sulfonic acids represents a significant step forward in green chemistry. nih.govnih.gov These heterogeneous catalysts replace traditional homogeneous mineral acids, which are often corrosive, hazardous, and difficult to separate from reaction products, leading to significant waste. aurak.ac.aenih.gov The benefits of using solid acid catalysts include:
Reduced Corrosion: Solid catalysts are less corrosive to reaction vessels than liquid acids. nih.gov
Easy Separation: As solids, they can be easily removed from the reaction mixture by simple filtration or, in the case of magnetic supports, by using a magnet. mdpi.comfrontiersin.org
Milder Conditions: Many of these catalysts are highly active, allowing reactions to proceed under milder, more energy-efficient conditions. scielo.br
These factors contribute to processes that are not only more efficient but also have a significantly lower environmental footprint. nih.gov
The pyridine and aniline structures are fundamental building blocks and ligands in a vast number of transition metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling: The pyridine ring is a ubiquitous structure in pharmaceutical and materials chemistry. rsc.org However, forming C-C bonds with pyridine rings using standard Pd-catalyzed reactions like the Suzuki-Miyaura coupling can be challenging. rsc.orgacs.org This is often due to the difficulty in preparing and the poor stability of pyridine-2-boronates. rsc.org Research has shown that alternative coupling partners, such as pyridine-2-sulfinates, can be highly effective in Pd-catalyzed cross-coupling reactions with aryl halides, providing a powerful method to synthesize complex biaryl systems containing pyridine. rsc.orgsigmaaldrich.com The C-N bond of aniline derivatives is also a key target, and Pd-catalyzed C-N cross-coupling reactions are powerful tools for their synthesis. nih.govnih.gov
Gold-Catalyzed Hydroamination: Hydroamination, the addition of an N-H bond across a double or triple bond, is an atom-economical way to form C-N bonds. ucl.ac.uk Aniline and its derivatives are common substrates in these reactions. Gold catalysts have proven to be particularly effective for the hydroamination of alkynes and allenes with anilines, leading to the regioselective formation of imines or enamines, which are valuable synthetic intermediates. ucl.ac.ukfrontiersin.org For example, gold catalysts can mediate the hydroamination of propargylic alcohols with anilines to give 3-hydroxyimines with complete regioselectivity. ucl.ac.uk
| Reaction Type | Catalyst System | Substrates | Product Type | Source |
|---|---|---|---|---|
| Pd-catalyzed Cross-Coupling | Palladium catalyst | Pyridine-2-sulfinates and Aryl halides | Aryl-pyridines | rsc.orgsigmaaldrich.com |
| Pd-catalyzed Cross-Coupling | Pd(dppb)Cl₂ | Arylboronic acids and Heteroaryl chlorides | Aryl-heterocycles | acs.org |
| Gold-catalyzed Hydroamination | Gold catalyst | Propargylic alcohols and Anilines | 3-Hydroxyimines | ucl.ac.uk |
| Gold-catalyzed Hydroamination | (PPh₃)AuCH₃ | Terminal alkynes and Aniline | Imines | frontiersin.org |
| Gold-catalyzed Hydroamination | NHC-Au(I) complexes | Phenylacetylene and Aniline | Markovnikov imine products | frontiersin.org |
Design, Synthesis, and Research on Derivatives and Structural Analogues
Structure-Activity Relationship (SAR) Studies for Related Anilinopyridine-Sulfonamide Compounds
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For anilinopyridine-sulfonamide compounds, these studies involve systematically altering different parts of the molecule and assessing the impact on its biological effect.
The nature and position of substituents on the aniline (B41778) and pyridine (B92270) rings, as well as on the sulfonamide nitrogen, profoundly influence the compound's molecular interactions and, consequently, its biochemical relevance.
Pyridine Ring Substituents : Substituents on the pyridine ring can modulate its basicity and ability to participate in hydrogen bonding. The basicity of the pyridine nitrogen is sensitive to the electronic effects of substituents. nih.gov This can be a key factor in interactions with biological macromolecules.
Sulfonamide Moiety : The sulfonamide group itself is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor. The acidity of the sulfonamide proton can be tuned by the substituents on the adjacent rings, which in turn affects its ionization state at physiological pH and its interaction with target proteins. youtube.com
| Molecular Moiety | Substituent Type | Effect on Physicochemical Properties | Potential Biochemical Relevance |
|---|---|---|---|
| Aniline Ring | Electron-Donating Groups (e.g., -OCH3, -CH3) | Increases electron density and basicity of the aniline nitrogen. chemistrysteps.com | May enhance hydrogen bonding interactions with target sites. |
| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Decreases electron density and basicity of the aniline nitrogen. chemistrysteps.com | Can alter binding affinity and specificity. | |
| Pyridine Ring | Electron-Donating Groups | Increases basicity of the pyridine nitrogen. nih.gov | Can influence interactions with metallic cofactors or acidic residues in enzymes. |
| Electron-Withdrawing Groups | Decreases basicity of the pyridine nitrogen. nih.gov | May affect the overall charge distribution and receptor binding. | |
| Sulfonamide Nitrogen | Heterocyclic Rings | Increases potency and can optimize pKa for better therapeutic activity. youtube.com | Can lead to more potent enzyme inhibition. youtube.com |
The structural features of anilinopyridine sulfonamides make them attractive candidates for development as enzyme inhibitors and molecular probes.
Enzyme Inhibitors : The sulfonamide moiety is a well-established pharmacophore present in numerous drugs, including inhibitors of carbonic anhydrases, proteases, and kinases. nih.govnih.gov By mimicking the transition state of an enzymatic reaction or by binding to a key allosteric site, sulfonamide-containing compounds can effectively block enzyme activity. For instance, sulfonamide anilides have been designed as histone deacetylase (HDAC) inhibitors, which are promising anti-cancer agents. nih.gov The anilinopyridine scaffold can provide additional interaction points within the enzyme's active site, enhancing binding affinity and selectivity. For example, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of various carbonic anhydrase isoforms. nih.gov
Molecular Probes : Fluorescently tagged sulfonamides can serve as molecular probes to visualize and study biological targets. Small-molecule fluorescent probes allow for the real-time tracking of specific proteins or enzymes within living cells. sdu.edu.cnnih.gov Sulfonamide-based fluorescent probes have been developed for GPR120, a target for metabolic diseases, demonstrating high selectivity. sdu.edu.cnnih.gov Molecularly imprinted polymers with upconversion fluorescence have also been created for the detection of sulfonamides. mdpi.com The anilinopyridine core can be functionalized with fluorophores to create such probes, enabling detailed investigations into the localization and dynamics of their biological targets.
Functional Group Modifications and Their Chemical Implications
Modifying the functional groups of 2-anilinopyridine-3-sulfonic acid can lead to a diverse range of new compounds with altered chemical properties and reactivity.
The sulfonic acid group is a key functional handle for derivatization.
Sulfonyl Chlorides : The conversion of the sulfonic acid to a sulfonyl chloride is a common first step in the synthesis of sulfonamides and other derivatives. This transformation can be achieved using reagents like phosphorus pentachloride or thionyl chloride. chemicalbook.comresearchgate.netgoogle.com Pyridine-3-sulfonyl chlorides have been synthesized from the corresponding sulfonic acids. chemicalbook.comgoogle.com The resulting sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution. researchgate.net For instance, 2-aminopyridine-3-sulfonyl chlorides can react with tertiary amines. researchgate.net
Sulfonamides : Reacting the sulfonyl chloride with ammonia (B1221849) or primary/secondary amines yields sulfonamides. researchgate.netrasayanjournal.co.innih.gov The synthesis of various sulfonamides from substituted amines and sulfonyl chlorides has been reported. researchgate.netrasayanjournal.co.in These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov
Sulfonylureas : Sulfonylureas can be prepared from the corresponding sulfonamide. This class of compounds has applications in various fields, including agriculture and medicine.
Introducing substituents onto the aromatic rings can significantly influence the reactivity of the entire molecule.
Pyridine Ring : The reactivity of the pyridine ring towards electrophilic substitution is generally lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, activating groups can enhance its reactivity. The position of substitution is directed by the existing groups on the ring.
Aniline Ring : The amino group of the aniline moiety is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, under strongly acidic conditions, the amino group can be protonated, becoming a deactivating, meta-directing group. chemistrysteps.com The reactivity of the aniline ring can be modulated by introducing other substituents, which can either enhance or reduce its nucleophilicity. researchgate.netresearchgate.net
| Original Functional Group | Modified Functional Group | Reagents/Conditions | Chemical Implications |
|---|---|---|---|
| Sulfonic Acid (-SO3H) | Sulfonyl Chloride (-SO2Cl) | Phosphorus pentachloride (PCl5) or Thionyl chloride (SOCl2). chemicalbook.comresearchgate.net | Highly reactive intermediate, susceptible to nucleophilic attack. researchgate.net |
| Sulfonamide (-SO2NHR) | Reaction of sulfonyl chloride with ammonia or amines. researchgate.netrasayanjournal.co.in | Introduces a key pharmacophore with diverse biological activities. nih.gov | |
| Sulfonylurea (-SO2NHCONHR) | Reaction of sulfonamide with an isocyanate. | Creates a new class of compounds with potential herbicidal or medicinal properties. | |
| Pyridine Ring | Substituted Pyridine Ring | Various electrophilic or nucleophilic substitution reactions. | Alters basicity, nucleophilicity, and steric environment. nih.gov |
| Aniline Ring | Substituted Aniline Ring | Electrophilic aromatic substitution. | Modifies basicity of the amino group and directs further substitution. chemistrysteps.com |
Rational Design of Novel Compounds Based on the this compound Scaffold
The this compound scaffold serves as a "privileged structure" for the rational design of new bioactive molecules. mdpi.com This approach involves leveraging existing knowledge of SAR and molecular interactions to design compounds with improved potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacement : Techniques like scaffold hopping and bioisosteric replacement can be employed to explore new chemical space while retaining key pharmacophoric features. For example, replacing the aniline or pyridine ring with other heterocyclic systems could lead to novel compounds with different biological profiles.
Hybrid Molecule Design : The concept of creating hybrid molecules by combining the anilinopyridine-sulfonamide core with other known pharmacophores is a promising strategy. nih.gov For instance, linking the scaffold to a fragment known to interact with a specific target could result in a dual-action inhibitor or a molecule with enhanced affinity. The design of tri-aryl imidazole-benzene sulfonamide hybrids as selective carbonic anhydrase inhibitors is an example of this approach. researchgate.net
Computational Modeling : Molecular docking and other computational methods can be used to predict how newly designed analogues will interact with their biological targets. researchgate.net This allows for the prioritization of synthetic targets and can significantly accelerate the drug discovery process.
By systematically applying these design principles, researchers can expand the chemical diversity of compounds derived from this compound and explore their potential in various therapeutic areas.
Development of Targeted Molecular Probes for Specific Chemical or Biological Investigations
The 2-anilinopyridine (B1266264) scaffold is not only a building block for therapeutic agents but also a versatile platform for creating targeted molecular probes for research. These probes are designed to interact with specific analytes or biological targets, often producing a measurable signal, such as a change in fluorescence, which allows for detection and study.
Anilinopyridine Derivatives as Tubulin Polymerization Inhibitors
One area of significant research is the development of anilinopyridine derivatives as anticancer agents that function by inhibiting tubulin polymerization. nih.gov Tubulin is a critical protein that assembles into microtubules, forming the cellular cytoskeleton essential for cell division. nih.gov Molecules that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis). nih.gov
In one study, a series of 2-anilinopyridine dimers were synthesized and evaluated for their potential to act as microtubule-targeting agents. nih.gov Researchers found that specific modifications to the scaffold were crucial for activity. The compound designated 4d , a dimerized anilinopyridine derivative, was identified as the most effective in the series, showing potent growth inhibition (GI₅₀) against a prostate cancer cell line. nih.gov Further investigation revealed that compound 4d functions by inhibiting tubulin polymerization, binding to the colchicine (B1669291) binding site on tubulin, which disrupts microtubule structure and induces apoptosis. nih.gov This demonstrates how the anilinopyridine core can be elaborated into a sophisticated probe for investigating the complex biological process of cell division.
| Compound | Description | Biological Activity (GI₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 4d | 2-(3,5-bis(trifluoromethyl)phenylamino)-N-(2-(4-fluorophenylamino)pyridin-3-yl)nicotinamide | 0.99 µM (Prostate DU145) | Inhibits tubulin polymerization, arrests cell cycle in G2/M phase, induces apoptosis. | nih.gov |
Anilinopyridine Scaffolds as Fluorescent Anion Sensors
The rigid, conjugated structure of certain anilinopyridine derivatives makes them excellent candidates for the development of fluorescent molecular probes. nih.gov Researchers have designed and synthesized probes based on a 2,6-bis(2-aniloethynyl)pyridine scaffold for the specific detection of anions. nih.govnih.gov These sensors typically feature hydrogen-bond-donating groups (such as ureas or amides) attached to the anilino portions of the scaffold. nih.gov These groups form a "binding cavity" that can selectively interact with anions like chloride.
The sensing mechanism relies on a change in the electronic properties of the conjugated system upon anion binding. nih.gov In its free state, the probe may have its fluorescence quenched. When an anion binds within the cavity, it can alter the conformation and electronic structure of the scaffold, leading to a significant increase in fluorescence intensity—an "OFF-ON" response. nih.govumt.edu The modular nature of the synthesis allows for fine-tuning of the sensor's properties, such as its selectivity for different anions, by systematically varying the functional groups on the periphery of the molecule. nih.gov The development of these molecules showcases how the anilinopyridine core can be engineered into a highly specific probe for chemical investigations. nih.govnih.gov
| Scaffold | Appended Functional Group | Target Analyte | Sensing Principle | Reference |
|---|---|---|---|---|
| 2,6-bis(2-aniloethynyl)pyridine | Bis(phenylurea) | Anions (e.g., Chloride) | Anion binding in a pre-organized cavity alters electronic structure, causing an "OFF-ON" fluorescence response. | nih.gov |
| 2,6-bis(2-aniloethynyl)pyridine | Bis(amide) | Anions (e.g., Chloride, Trifluoroacetate) | Retains the "OFF-ON" fluorescence response; affinity for different anions can be tuned by changing the appended group from sulfonamide to amide. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-anilinopyridine-3-sulfonic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sulfonation of pyridine derivatives followed by coupling with aniline. For example, sulfonic acid groups can be introduced via sulfonation with chlorosulfonic acid under controlled temperatures (40–60°C) to avoid over-sulfonation. Subsequent coupling with aniline derivatives requires pH optimization (e.g., neutral to slightly acidic conditions) to stabilize the amine-sulfonic acid interaction . Purification via recrystallization in ethanol/water mixtures improves purity (>95%), as evidenced by HPLC analysis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use spectroscopic techniques:
- NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm for pyridine and aniline rings) and sulfonic acid protons (broad signal δ 10–12 ppm) .
- FT-IR : Confirm sulfonic acid group presence via S=O asymmetric stretching (~1170 cm⁻¹) and O-H stretching (~3400 cm⁻¹) .
- XRD : Analyze crystallinity; amorphous phases may indicate incomplete purification .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodology : Solubility tests in polar solvents (water, DMSO, methanol) show high solubility due to the sulfonic acid group’s hydrophilicity. Stability studies (TGA/DSC) reveal decomposition above 250°C, requiring storage in anhydrous conditions to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do substituents on the aniline or pyridine rings affect the acid’s electrochemical behavior and ion-exchange capacity?
- Methodology : Compare derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups. Cyclic voltammetry (CV) in aqueous electrolytes shows shifts in redox potentials correlated with substituent effects. Ion-exchange capacity is quantified via titration with NaOH, revealing capacities of 1.2–2.5 meq/g depending on substituent polarity .
Q. What strategies resolve contradictions in reported pKa values for this compound?
- Methodology : Discrepancies arise from solvent polarity and measurement techniques. Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and validate with computational methods (DFT calculations for aqueous pKa). Reported values range from 1.8–2.5 for the sulfonic acid group due to solvation effects .
Q. How can computational modeling predict the acid’s interaction with biological targets or polymeric matrices?
- Methodology : Perform molecular docking (AutoDock Vina) to study binding affinities with enzymes (e.g., carbonic anhydrase). For polymer composites (e.g., Nafion®-like membranes), use MD simulations to model sulfonic acid group orientation and proton conductivity, correlating with experimental impedance spectroscopy data .
Methodological Challenges
Q. What advanced techniques optimize the detection of degradation byproducts during stability studies?
- Methodology : Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Degradation products (e.g., sulfonic acid cleavage fragments) are identified via m/z ratios and fragmentation patterns. Quantify using external calibration curves .
Q. How do researchers validate the reproducibility of synthesis protocols across laboratories?
- Methodology : Collaborative round-robin testing with standardized reagents and conditions. For example, interlab comparisons of yield (RSD <5%) and purity (HPLC area% >98%) under identical sulfonation times (4 hr) and temperatures (50°C) .
Data Presentation Guidelines
- Tables : Include comparative data for substituent effects (e.g., substituent, pKa, ion-exchange capacity).
- Spectra : Annotate key peaks in NMR/IR spectra with proposed assignments.
- Validation : Report confidence intervals for pKa and conductivity measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




